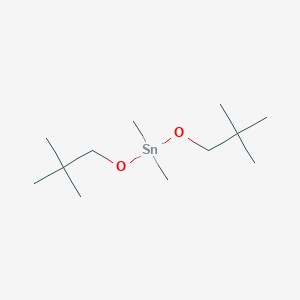
Bis(2,2-dimethylpropoxy)(dimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-dimethylpropoxy)(dimethyl)stannane is an organotin compound with the chemical formula C10H24O2Sn It is a derivative of stannane, where two of the hydrogen atoms are replaced by 2,2-dimethylpropoxy groups and two by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropoxy)(dimethyl)stannane typically involves the reaction of dimethyltin dichloride with 2,2-dimethylpropyl alcohol in the presence of a base. The reaction can be represented as follows:
(CH3)2SnCl2+2(CH3)3COH→(CH3)2Sn(OCH2C(CH3)3)2+2HCl
The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropoxy)(dimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 2,2-dimethylpropoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Bis(2,2-dimethylpropoxy)(dimethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of bis(2,2-dimethylpropoxy)(dimethyl)stannane involves its interaction with various molecular targets and pathways. The compound can act as a catalyst by coordinating with substrates and facilitating chemical reactions. It can also interact with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2-dimethylpropyl)(dimethyl)stannane
- Bis(2-ethyl-2,5-dimethylhexanoyl)oxy(dimethyl)stannane
Uniqueness
Bis(2,2-dimethylpropoxy)(dimethyl)stannane is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
62720-35-8 |
|---|---|
Molecular Formula |
C12H28O2Sn |
Molecular Weight |
323.06 g/mol |
IUPAC Name |
bis(2,2-dimethylpropoxy)-dimethylstannane |
InChI |
InChI=1S/2C5H11O.2CH3.Sn/c2*1-5(2,3)4-6;;;/h2*4H2,1-3H3;2*1H3;/q2*-1;;;+2 |
InChI Key |
NKJWERIGOIURKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CO[Sn](C)(C)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















